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molecular formula C7H4ClNO B8585515 Chlorofuropyridine

Chlorofuropyridine

Cat. No. B8585515
M. Wt: 153.56 g/mol
InChI Key: GEKACJIDWSLNJY-UHFFFAOYSA-N
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Patent
US07439374B2

Procedure details

Furopyridone (6, 3.26 g, 24.15 mmol) is treated with phosphorus oxychloride (10 ml) at refluxing temperature for 3 hours. After cooling, the dark solution is poured into ice and basified with aqueous sodium hydroxide to pH ˜9. The mixture is extracted with chloroform. After evaporation of the chloroform, the brown oil is applied to flash column chromatography on silica gel to give chlorofuropyridine as yellow crystalline solid (7).
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[N:9][C:4]=2[CH2:3][C:2]1=O.[OH-].[Na+].P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:2]1[O:1][C:5]2[CH:6]=[CH:7][CH:8]=[N:9][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.26 g
Type
reactant
Smiles
O1C(CC2=C1C=CC=N2)=O
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at refluxing temperature for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with chloroform
CUSTOM
Type
CUSTOM
Details
After evaporation of the chloroform

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(C=CC=N2)O1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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